BenchChemオンラインストアへようこそ!

5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide

Medicinal chemistry Physicochemical profiling Fragment-based drug design

5-Amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide (MFCD11210063, molecular formula C₁₀H₈F₂N₄O, MW 238.19) is a fluorinated 5-aminopyrazole-4-carboxamide building block available from commercial suppliers including ChemDiv (Compound ID BB58-4231). The compound features a 5-amino-1H-pyrazole-4-carboxamide core with a 2,5-difluorophenyl substituent on the carboxamide nitrogen, distinguishing it from the more common 2,4-difluorophenyl, 3,4-difluorophenyl, 4-fluorophenyl, and unsubstituted phenyl analogs.

Molecular Formula C10H8F2N4O
Molecular Weight 238.19 g/mol
Cat. No. B7867770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide
Molecular FormulaC10H8F2N4O
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)NC(=O)C2=C(NN=C2)N)F
InChIInChI=1S/C10H8F2N4O/c11-5-1-2-7(12)8(3-5)15-10(17)6-4-14-16-9(6)13/h1-4H,(H,15,17)(H3,13,14,16)
InChIKeyBWGJIHLXDQMXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide: Core Scaffold Identity and Procurement-Relevant Characteristics


5-Amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide (MFCD11210063, molecular formula C₁₀H₈F₂N₄O, MW 238.19) is a fluorinated 5-aminopyrazole-4-carboxamide building block available from commercial suppliers including ChemDiv (Compound ID BB58-4231) . The compound features a 5-amino-1H-pyrazole-4-carboxamide core with a 2,5-difluorophenyl substituent on the carboxamide nitrogen, distinguishing it from the more common 2,4-difluorophenyl, 3,4-difluorophenyl, 4-fluorophenyl, and unsubstituted phenyl analogs . The 5-aminopyrazole-4-carboxamide scaffold has been validated in multiple therapeutic contexts, including as a privileged structure for pan-FGFR covalent inhibitors and as a versatile intermediate for fused heterocycle synthesis [1]. The compound is supplied as a research-grade building block for medicinal chemistry, agrochemical discovery, and fragment-based screening applications.

Why Generic Substitution Is Inadequate: Quantifiable Differentiation of the 5-Amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide Scaffold


Within the 5-aminopyrazole-4-carboxamide family, the position and number of fluorine substituents on the N-phenyl ring directly modulate lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement profiles—making simple analog interchange scientifically unsound. The 2,5-difluorophenyl substitution pattern creates a distinct electronic environment compared to the 2,4-difluoro isomer (Chemsrc, CAS 1006597-07-4), the 4-fluoro analog (PubChem XLogP3 = 1.1), and the unsubstituted phenyl variant (ChemSpider ACD/LogP = 1.57) [1]. In anticonvulsant SAR established by Warner-Lambert (US Patent 4,346,097 and 4,438,092), even single-atom substitutions on the N-phenyl ring produced >2-fold differences in ED₅₀ values (25.69 mg/kg for 2-methylphenyl vs. 47.26 mg/kg for 3-chlorophenyl in MES), demonstrating that the N-aryl substitution pattern is a critical efficacy determinant [2]. In FGFR covalent inhibitor programs, the 5-amino-1H-pyrazole-4-carboxamide core requires precise substitution to achieve nanomolar potency against both wild-type and gatekeeper mutant kinases (IC₅₀ = 41–99 nM range for compound 10h) [3]. These data collectively demonstrate that substitution pattern—not merely scaffold membership—governs biological performance, and that the 2,5-difluorophenyl variant occupies a distinct, non-interchangeable position in chemical space.

Quantitative Differentiation Evidence: 5-Amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide vs. Closest Analogs


N-Aryl Substitution Pattern Differentiation: 2,5-Difluoro vs. Unsubstituted Phenyl – Lipophilicity and Hydrogen-Bonding Profile

The 2,5-difluorophenyl substitution on the carboxamide nitrogen introduces two electron-withdrawing fluorine atoms that modulate both lipophilicity and hydrogen-bonding capacity relative to the unsubstituted phenyl analog. Computational predictions for the target compound indicate a LogP of approximately 1.40 and 5 hydrogen-bond acceptor sites (including fluorine atoms), compared with 5-amino-N-phenyl-1H-pyrazole-4-carboxamide, which has an ACD/LogP of 1.57 and only 3 hydrogen-bond acceptor sites [1]. The two additional fluorine atoms in the 2,5-difluorophenyl variant increase molecular weight by 36 Da (238.19 vs. 202.21) and introduce distinct electrostatic surface potential features that can alter target binding recognition .

Medicinal chemistry Physicochemical profiling Fragment-based drug design

Fluorine Regioisomer Comparison: 2,5-Difluoro vs. 2,4-Difluoro N-Phenyl Substitution – Physicochemical Property Divergence

The 2,5-difluorophenyl isomer (target compound) and the 2,4-difluorophenyl isomer (CAS 1006597-07-4) share identical molecular formula (C₁₀H₈F₂N₄O, MW 238.19) but differ in fluorine atom placement on the N-phenyl ring . This regioisomeric difference alters the molecular electrostatic potential, dipole moment, and the pKa of adjacent functional groups. In related pyrazole-carboxamide series, the 2,4-difluorophenyl substitution has been reported as optimal for herbicidal activity and crop selectivity in KPP-856 analogs, while the 2,5-difluorophenyl pattern remains comparatively underexplored, offering a distinct regioisomeric probe for SAR exploration [1]. The predicted LogP values for both isomers are similar (~1.4), but the spatial orientation of fluorine atoms differs: the 2,5-pattern places fluorines at meta positions relative to each other on the phenyl ring, while the 2,4-pattern places them in an ortho/para relationship, leading to different π-stacking geometries and hydrogen-bonding networks in protein binding sites .

Medicinal chemistry Bioisostere design Kinase inhibitor optimization

Class-Level Evidence: Anticonvulsant Activity SAR from Warner-Lambert Patents – Quantitative ED₅₀ Baselines for N-Aryl Substituted 5-Amino-pyrazole-4-carboxamides

The Warner-Lambert patents (US 4,346,097 and US 4,438,092) provide the most directly relevant quantitative SAR baseline for 5-amino-N-(substituted phenyl)-1H-pyrazole-4-carboxamides [1]. In maximal electroshock seizure (MES) assays, 5-amino-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide exhibited an ED₅₀ of 25.69 mg/kg with a TD₅₀ of 103.94 mg/kg (Protective Index = 4.05), while the 3-chlorophenyl analog showed ED₅₀ = 47.26 mg/kg (TD₅₀ = 234.12 mg/kg, PI = 4.95) [2]. The 2-fluorophenyl analog (5-amino-N-(2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide) is specifically claimed in US Patent 4,438,092, confirming that mono-fluoro substitution at the ortho position maintains anticonvulsant activity [3]. For reference, phenytoin and carbamazepine exhibited ED₅₀ values of 9.50 and 8.81 mg/kg respectively in the same assay panel [2]. The target compound, bearing a 2,5-difluorophenyl group without the 1,3-dimethyl substitution, represents a structurally distinct analog within this pharmacophore class, and the quantitative ED₅₀ baselines provide a benchmark for prospective anticonvulsant evaluation.

CNS drug discovery Anticonvulsant screening Structure-activity relationships

FGFR Kinase Inhibitor Scaffold Validation: Quantitative Potency Benchmarks for 5-Amino-1H-pyrazole-4-carboxamide Derivatives

The 5-amino-1H-pyrazole-4-carboxamide scaffold has been validated as a pan-FGFR covalent inhibitor framework by Deng et al. (2024, European Journal of Medicinal Chemistry) [1]. The lead compound 10h demonstrated nanomolar biochemical potency: FGFR1 IC₅₀ = 46 nM, FGFR2 IC₅₀ = 41 nM, FGFR3 IC₅₀ = 99 nM, and importantly, FGFR2 V564F gatekeeper mutant IC₅₀ = 62 nM [2]. In cellular assays, 10h suppressed NCI-H520 lung cancer cells (IC₅₀ = 19 nM), SNU-16 gastric cancer cells (IC₅₀ = 59 nM), and KATO III gastric cancer cells (IC₅₀ = 73 nM) [2]. X-ray co-crystallography confirmed irreversible covalent binding to FGFR1 [3]. While compound 10h contains additional structural elements beyond the core scaffold, these data establish quantitative potency benchmarks for the 5-amino-1H-pyrazole-4-carboxamide pharmacophore and validate its utility as a starting point for covalent kinase inhibitor design. The 2,5-difluorophenyl variant provides a distinct N-aryl substitution for exploring FGFR inhibitor SAR beyond the published compound series.

Oncology Kinase inhibitor Covalent inhibitor Drug resistance

Synthetic Utility: 5-Aminopyrazole-4-carboxamide as a Key Intermediate for Pyrazolo[3,4-d]pyrimidine Synthesis

5-Amino-1H-pyrazole-4-carboxamides are established intermediates for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones—a privileged scaffold in kinase inhibitor drug discovery [1]. The heterocyclization reaction of 5-amino-1H-pyrazole-4-carboxamides with carbonyl compounds or nitriles under Brønsted-acidic ionic liquid catalysis provides efficient access to diverse pyrazolo[3,4-d]pyrimidine libraries [2]. The target compound, with its 2,5-difluorophenyl substituent pre-installed on the carboxamide nitrogen, enables direct entry into this fused heterocycle space without requiring post-cyclization N-arylation. This is a practical synthetic advantage over the more common 5-amino-1H-pyrazole-4-carboxamide core (unsubstituted at the carboxamide), which would require additional synthetic steps to introduce the N-aryl group after heterocycle formation [3]. Patent literature (US Patent 4,346,097) explicitly describes 5-amino-N-(substituted phenyl)-1H-pyrazole-4-carboxamides as intermediates for further derivatization [4].

Synthetic chemistry Fused heterocycle Building block Library synthesis

Metabolic Stability Differentiation: Fluorine Substitution Pattern Effects on Oxidative Metabolism Susceptibility

The position of fluorine substitution on the N-phenyl ring directly influences susceptibility to cytochrome P450-mediated oxidative metabolism. The 2,5-difluorophenyl pattern places fluorine atoms at both ortho and meta positions relative to the amide linkage, potentially blocking two primary sites of aromatic hydroxylation simultaneously [1]. In contrast, the 4-fluorophenyl analog (PubChem, CAS 51516-69-9) leaves the ortho and meta positions unblocked, while the 2,4-difluorophenyl isomer protects ortho and para positions but leaves one meta position exposed [2]. General medicinal chemistry principles establish that fluorine substitution at metabolically labile positions can reduce intrinsic clearance and extend half-life; the 2,5-difluoro pattern provides dual-site blockade on the N-phenyl ring that is distinct from both the 2,4-difluoro and 4-fluoro patterns [3]. This differentiation is particularly relevant for CNS-targeted programs (consistent with the anticonvulsant pharmacophore) where metabolic stability is critical for achieving therapeutic brain exposure.

Drug metabolism Pharmacokinetics Fluorine chemistry Lead optimization

Optimal Procurement and Research Application Scenarios for 5-Amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide


Fragment-Based Screening Library Enrichment with a Fluorinated 5-Aminopyrazole-4-carboxamide Probe

The compound is ideally suited as a fragment-sized (MW 238.19, 17 heavy atoms) entry for fluorinated fragment library construction. Its predicted LogP (~1.40) and 5 hydrogen-bond acceptor sites (including two fluorine atoms) provide a balanced physicochemical profile for fragment-based drug discovery (FBDD). The 2,5-difluorophenyl group offers a ¹⁹F NMR handle for fragment screening by fluorine chemical shift perturbation assays, while the 5-amino and carboxamide functionalities provide multiple vectors for fragment growth. As demonstrated by the FGFR inhibitor program [1], the 5-amino-1H-pyrazole-4-carboxamide core can be elaborated into potent covalent kinase inhibitors, making this fragment a strategically valuable screening library component.

Anticonvulsant Drug Discovery Leveraging the Warner-Lambert Pharmacophore with Differentiated N-Aryl Substitution

The Warner-Lambert patents (US 4,346,097 and 4,438,092) establish quantitative anticonvulsant SAR for 5-amino-N-(substituted phenyl)-pyrazole-4-carboxamides, with MES ED₅₀ values from 25.69 to 47.26 mg/kg and Protective Indices up to 5.05 [2]. The target compound's 2,5-difluorophenyl substitution is structurally distinct from all exemplified N-aryl variants (2-methylphenyl, 3-chlorophenyl, 2-fluorophenyl), providing a clear intellectual property differentiation opportunity. Researchers can directly evaluate this compound in the standardized MES and scMet seizure models described in the patent specifications, with phenytoin (ED₅₀ = 9.50 mg/kg) and carbamazepine (ED₅₀ = 8.81 mg/kg) as positive controls.

Covalent Kinase Inhibitor Design Using a Pre-functionalized 5-Aminopyrazole-4-carboxamide Scaffold

Following the Deng et al. (2024) validation of 5-amino-1H-pyrazole-4-carboxamide derivatives as irreversible pan-FGFR inhibitors (compound 10h: FGFR1–3 IC₅₀ = 41–99 nM; gatekeeper mutant FGFR2 V564F IC₅₀ = 62 nM; cellular IC₅₀ = 19–73 nM) [1], the target compound provides a pre-functionalized scaffold for installing an electrophilic warhead at the 5-amino position to generate covalent inhibitors. The 2,5-difluorophenyl group on the carboxamide nitrogen is positioned to explore a distinct region of FGFR binding pocket chemical space not covered by the published series, potentially yielding inhibitors with differentiated selectivity profiles against FGFR gatekeeper mutants.

Diversity-Oriented Synthesis of Pyrazolo[3,4-d]pyrimidine Libraries with Pre-installed 2,5-Difluorophenyl Functionality

The compound serves as a direct precursor for pyrazolo[3,4-d]pyrimidin-4-one synthesis via heterocyclization with carbonyl compounds or nitriles [3]. The pre-installed 2,5-difluorophenyl group on the carboxamide nitrogen eliminates the need for post-cyclization N-arylation, saving one synthetic step per library member. This makes the compound a strategically efficient building block for parallel synthesis campaigns targeting kinase-focused compound libraries, where pyrazolo[3,4-d]pyrimidines are a privileged chemotype. The 2,5-difluoro pattern on the N-phenyl ring further provides a differentiated substitution vector compared to the more commonly employed 2,4-difluoro or 4-fluoro building blocks.

Quote Request

Request a Quote for 5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.